Physicochemical Identity: Computed Properties of the Target Compound
The definitive identity of the target compound is established by its computed properties. The InChI Key (XPBVMXWFWKQFBS-UHFFFAOYSA-N) and SMILES (C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)OC(F)(F)F) uniquely define its 3-carbonyl regioisomer [1]. Key property values include a molecular weight of 411.4 g/mol, a topological polar surface area (TPSA) of 112 Ų, an XLogP3 of 4.9, and 6 rotatable bonds [1]. These parameters form the basis for differentiating it from closely related isomers.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | 411.4 g/mol, C18H12F3NO3S2 |
| Comparator Or Baseline | Isomer CAS 1421505-84-1: 411.41 g/mol, C18H12F3NO3S2 |
| Quantified Difference | Identical molecular formula and weight; differentiation is solely based on the 3D arrangement of atoms (regioisomerism). |
| Conditions | Computed data from PubChem |
Why This Matters
Confirms the compound's identity and distinguishes it from its 2-carbonyl isomer, which has an identical mass but a different structure, preventing procurement errors.
- [1] PubChem. (2026). Compound Summary for CID 72717594, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
